Monostearyl maleate

Description

Properties

IUPAC Name |

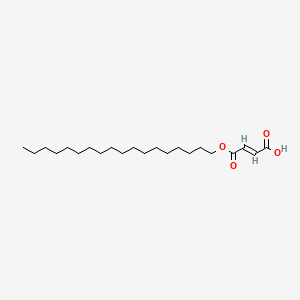

(Z)-4-octadecoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQJUHSHQGQVTM-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062406 | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2424-62-6, 1741-93-1 | |

| Record name | 1-Octadecyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 - 94 °C | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as octadecyl maleate or monostearyl maleate. This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a monoester derivative of maleic acid, an important intermediate in organic synthesis. The esterification of maleic anhydride with long-chain fatty alcohols, such as 1-octadecanol (stearyl alcohol), yields this compound. Its applications are found in various fields, including the synthesis of polymers and as a component in the development of novel drug delivery systems. This guide outlines a reliable protocol for its laboratory-scale synthesis.

Synthesis Protocol

The synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester is primarily achieved through the esterification of maleic anhydride with 1-octadecanol. To favor the formation of the monoester over the diester, a 1:1 molar ratio of the reactants is crucial. The reaction proceeds by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Materials and Equipment

Materials:

-

Maleic Anhydride (C₄H₂O₃)

-

1-Octadecanol (C₁₈H₃₈O)

-

Toluene (C₇H₈)

-

n-Hexane (C₆H₁₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

-

Standard laboratory glassware

Experimental Procedure

A plausible experimental protocol, synthesized from available literature, is as follows:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) and 1-octadecanol (1.0 eq) in toluene (sufficient to dissolve reactants, e.g., 5-10 mL per gram of maleic anhydride).

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This helps to prevent side reactions.

-

Reaction: Heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for approximately 36 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification:

-

Washing: Wash the crude product with a non-polar solvent like n-hexane to remove any unreacted 1-octadecanol.

-

Recrystallization: Recrystallize the solid product from a suitable solvent. Based on the properties of similar long-chain esters, ethanol or acetone could be effective. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

-

Drying: Dry the purified 2-Butenedioic acid (2Z)-, 1-octadecyl ester in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |

| Maleic Anhydride | 98.06 | 52-55 |

| 1-Octadecanol | 270.49 | 58-60 |

| 2-Butenedioic acid (2Z)-, 1-octadecyl ester | 368.58 | 93-94[1] |

Reaction Parameters

| Parameter | Value | Notes |

| Molar Ratio | 1:1 (Maleic Anhydride:1-Octadecanol) | A 1:1 molar ratio is critical for maximizing the yield of the monoester product.[2] |

| Solvent | Toluene | Toluene is a suitable solvent for dissolving the reactants and for the reaction temperature. |

| Temperature | 60°C | A moderate temperature is maintained to ensure a controlled reaction rate. |

| Reaction Time | 36 hours | The extended reaction time allows for high conversion to the monoester. |

| Catalyst | None | The reaction can proceed without a catalyst, although acidic catalysts can be used.[3] |

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Signaling Pathway (Hypothetical Application)

While a specific signaling pathway for this compound is not detailed in the provided context, long-chain fatty acid esters can be involved in lipid metabolism and signaling. The following diagram illustrates a generalized pathway where a lipid ester might be processed.

Caption: Generalized metabolic pathway for a lipid ester.

References

- 1. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Maleic Acid Mono-octadecyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Maleic acid mono-octadecyl ester, also known as monostearyl maleate, is a fatty acid ester with an amphiphilic nature stemming from its long hydrophobic octadecyl tail and its hydrophilic maleic acid head group. This dual character makes it a subject of interest in formulations, particularly for creating stable emulsions and enhancing compatibility between disparate phases.[] This technical guide provides a comprehensive overview of the core physicochemical properties of maleic acid mono-octadecyl ester, details standard experimental protocols for their determination, and outlines logical workflows for its synthesis and characterization.

Physicochemical Properties

The properties of maleic acid mono-octadecyl ester are summarized below. The data is compiled from various chemical databases and supplier specifications. It is important to note the variability in some reported values, such as melting point, which may be attributable to differences in purity or measurement conditions.

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-4-(Octadecyloxy)-4-oxobut-2-enoic acid | [2] |

| Synonyms | This compound, Octadecyl hydrogen maleate | [2][3] |

| CAS Number | 2424-62-6 | [2][3] |

| Molecular Formula | C₂₂H₄₀O₄ | [][3] |

| Molecular Weight | 368.55 g/mol | [] |

| Appearance | White solid, Waxy solid | [] |

| Melting Point | 78 °C or 93 - 94 °C | [2][3] |

| Boiling Point | 483.4 °C at 760 mmHg | [3] |

| Density | 0.961 g/cm³ | [3] |

| pKa (acidic) | ~3 (estimated for long-chain monoesters) | |

| logP (calculated) | 6.43 | [3] |

| Vapor Pressure | 1.14 x 10⁻¹⁰ mmHg at 25 °C | [3] |

| Flash Point | 153.5 °C | [3] |

| Refractive Index | 1.472 | [3] |

Synthesis and Purification Workflow

Maleic acid mono-octadecyl ester is typically synthesized via the esterification of maleic anhydride with stearyl alcohol (1-octadecanol). The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Experimental Protocols

The determination of the physicochemical properties listed above requires standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of the dry, purified maleic acid mono-octadecyl ester is finely powdered. The powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used.

-

Measurement: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).

Determination of pKa (Potentiometric Titration)

The pKa value quantifies the acidity of the free carboxylic acid group.

-

Sample Preparation: A precise weight of the monoester is dissolved in a suitable solvent mixture, typically a co-solvent system like water and ethanol, to ensure solubility.

-

Apparatus: A calibrated pH meter with a combination glass electrode is used, along with a magnetic stirrer and a burette.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from this curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems. The shake-flask method is the classical approach.

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of maleic acid mono-octadecyl ester is dissolved in the pre-saturated n-octanol.

-

Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the pre-saturated water in a separatory funnel. The funnel is shaken gently for a set period to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the layers have completely separated.

-

Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a newly synthesized compound. This process ensures that the material is pure and its fundamental properties are well-defined before its use in further research or development.

References

CAS number and molecular weight of octadecyl maleate

An In-depth Technical Guide to Octadecyl Maleate

This technical guide provides a comprehensive overview of octadecyl maleate, also known as monostearyl maleate, tailored for researchers, scientists, and drug development professionals. It covers its chemical properties, synthesis, and known applications, with a focus on its role in pharmaceutical formulations.

Physicochemical Properties of Octadecyl Maleate

Octadecyl maleate is a monoester of maleic acid and stearyl alcohol. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2424-62-6 | [1][2][3][4] |

| Molecular Formula | C22H40O4 | [2][4] |

| Molecular Weight | 368.55 g/mol | [2][3][4] |

| Melting Point | 79-81 °C | [1][3] |

| Purity | >95% (HPLC) | [4] |

Synthesis of Octadecyl Maleate

A common method for the synthesis of octadecyl maleate involves the reaction of stearyl alcohol with maleic anhydride.[5] This reaction can be catalyzed by an organic base, such as triethylamine, to facilitate the esterification process at a reduced temperature.[5]

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound involves the following steps:

-

Stearyl alcohol and maleic anhydride are reacted in the presence of an organic basic catalyst.[5]

-

The reaction is typically carried out at a temperature ranging from 45°C to 65°C.[5]

-

The use of a catalyst like triethylamine allows for lower reaction temperatures, which can help to reduce the formation of impurities and improve safety.[5]

It is important to note that specific reaction conditions, such as solvent and catalyst concentration, may vary and would require optimization for specific laboratory settings.

Caption: Synthesis workflow for octadecyl maleate.

Applications in Drug Development

Octadecyl maleate is utilized as a pharmaceutical excipient.[2] Its primary role is to enhance the chemical stability of active pharmaceutical ingredients (APIs). For instance, it has been used to improve the stability of drugs like metoprolol succinate and certain sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[2]

Biological Effects and Signaling Pathways

Based on available public information, there are no established signaling pathways directly modulated by octadecyl maleate. While some studies investigate the biological effects of other maleate-containing compounds or molecules with long alkyl chains, this information is not directly applicable to octadecyl maleate. Researchers should exercise caution and not extrapolate findings from structurally different molecules.

Characterization and Analytical Techniques

The purity of octadecyl maleate can be assessed using High-Performance Liquid Chromatography (HPLC).[4] Certified reference materials are also available for use in analytical applications, including pharmaceutical release testing and method development.

References

- 1. This compound (100 MG) | 2424-62-6 [chemicalbook.com]

- 2. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]

- 3. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 2424-62-6 | LGC Standards [lgcstandards.com]

- 5. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]

A Strategic Guide to Uncovering the Biological Activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as octadecyl maleate, is a long-chain ester with currently uncharacterized biological activities. This technical guide provides a comprehensive, tiered strategy for the systematic investigation of its potential physiological and toxicological effects. In the absence of direct experimental data, this document outlines a prospective approach, beginning with computational predictions and progressing through a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided, alongside a framework for investigating potential metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers embarking on the biological evaluation of this and structurally similar lipophilic compounds.

Introduction

2-Butenedioic acid (2Z)-, 1-octadecyl ester is an organic molecule combining maleic acid, a dicarboxylic acid, with octadecanol, a long-chain fatty alcohol. The biological properties of this specific ester have not been extensively reported in scientific literature. However, its structural components—a reactive α,β-unsaturated carbonyl system in the maleate moiety and a long lipophilic alkyl chain—suggest a potential for various biological interactions. Long-chain fatty acids and their esters are known to play roles in cellular signaling and metabolism, while maleic acid and its derivatives can interact with biological macromolecules.[1][2][3] A systematic investigation is therefore warranted to elucidate the bioactivity profile of this compound.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity and assess the safety profile of 2-Butenedioic acid (2Z)-, 1-octadecyl ester. This workflow, depicted below, prioritizes computational and in vitro methods to refine hypotheses and minimize the use of in vivo studies.

Caption: Proposed tiered workflow for investigating the biological activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Tier 1: In Silico Assessment

Prior to laboratory experiments, computational methods can provide initial predictions of biological activity and potential toxicity, guiding the design of subsequent assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can be used to predict the biological activity or toxicity of a chemical based on its structure.[4] For 2-Butenedioic acid (2Z)-, 1-octadecyl ester, QSAR models trained on datasets of other esters can be employed to predict endpoints such as aquatic toxicity, skin sensitization, and receptor binding.[5]

ADMET Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This can help to anticipate its bioavailability and potential for accumulation in tissues.

Tier 2: In Vitro Screening

In vitro assays are essential for determining the cellular effects of the compound in a controlled environment.[6] Given the compound's lipophilic nature, special attention must be paid to its solubilization and delivery to the cells in culture.[7][8]

General Cytotoxicity Assays

Initial screening should assess the compound's general toxicity to cells. This will help to determine the concentration range for subsequent, more specific assays.

Table 1: Proposed In Vitro Cytotoxicity Assays

| Assay | Principle | Cell Line Examples | Endpoint Measured |

| MTT/MTS Assay | Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[9] | HepG2 (liver), HaCaT (skin), 3T3 (fibroblasts) | Colorimetric change (absorbance) |

| Neutral Red Uptake Assay | Measures the accumulation of neutral red dye in the lysosomes of viable cells.[7] | Same as above | Colorimetric change (absorbance) |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Same as above | Enzymatic activity (absorbance) |

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of 2-Butenedioic acid (2Z)-, 1-octadecyl ester in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

-

Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays

Given that some fatty acid derivatives possess anti-inflammatory properties, it is pertinent to investigate this potential activity.

Table 2: Proposed In Vitro Anti-inflammatory Assays

| Assay | Principle | Cell Line/System | Endpoint Measured |

| LPS-stimulated Cytokine Release | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells stimulated with lipopolysaccharide (LPS).[10] | RAW 264.7 (macrophages), THP-1 (monocytes) | Cytokine levels (ELISA) |

| COX Inhibition Assay | Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory pathway.[11] | Cell-free or cell-based | Prostaglandin E2 levels (ELISA) |

| Inhibition of Protein Denaturation | A non-specific assay where the ability of the compound to inhibit heat-induced denaturation of proteins (e.g., albumin) is measured.[12] | Cell-free | Turbidity (absorbance) |

-

Cell Seeding and Differentiation: Plate THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Pre-treatment: Treat the differentiated macrophages with various non-toxic concentrations of the compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control.

Endocrine Disruption Assays

Due to the widespread exposure to esters in consumer products, assessing the potential for endocrine disruption is crucial. The US Environmental Protection Agency (EPA) has a tiered screening program for this purpose.[13][14]

Table 3: Proposed In Vitro Endocrine Disruption Assays

| Assay | Principle | System | Endpoint Measured |

| Estrogen Receptor (ER) Transcriptional Activation Assay | Measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.[15] | Yeast-based or mammalian cell lines (e.g., T47D) | Reporter gene activity (e.g., luciferase, β-galactosidase) |

| Androgen Receptor (AR) Binding Assay | Measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor. | Rat prostate cytosol or recombinant AR | Displacement of radiolabeled ligand |

| Aromatase Assay | Measures the inhibition of the aromatase enzyme, which converts androgens to estrogens. | Human placental microsomes | Formation of tritiated water from a radiolabeled substrate |

Skin Sensitization Assays

The potential for skin sensitization is an important toxicological endpoint, especially for compounds that may be used in topical products. The OECD has established guidelines for non-animal testing methods.[16]

Table 4: Proposed In Vitro Skin Sensitization Assays

| Assay (OECD TG) | Principle | Key Event in AOP | Endpoint Measured |

| Direct Peptide Reactivity Assay (DPRA) (OECD 442C) | Measures the reactivity of the compound with synthetic peptides containing cysteine or lysine. | Molecular Initiating Event | Peptide depletion (HPLC) |

| KeratinoSens™ (OECD 442D) | Measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[17] | Keratinocyte activation | Luciferase reporter gene activity |

| h-CLAT (OECD 442E) | Measures the upregulation of cell surface markers (CD54, CD86) on dendritic-like cells. | Dendritic cell activation | Marker expression (Flow Cytometry) |

Tier 3: In Vivo Confirmation

If significant biological activity or toxicity is observed in vitro, targeted in vivo studies may be necessary to understand the compound's effects in a whole organism.[6] These studies should be conducted in compliance with relevant guidelines.[18][19]

Acute Oral Toxicity Study (OECD TG 423)

An acute oral toxicity study provides information on the short-term toxic effects of a single high dose of the substance.[18]

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Tier 4: Mechanistic Studies

Metabolism and Pharmacokinetics

Understanding the metabolic fate of 2-Butenedioic acid (2Z)-, 1-octadecyl ester is crucial. It is likely to be hydrolyzed by esterases into maleic acid and octadecanol. The subsequent metabolism of these components would follow their respective known pathways.[20][21]

Signaling Pathway Analysis

Long-chain fatty acids and dicarboxylic acids are known to be involved in various signaling pathways, including those related to energy metabolism and inflammation.[1][22] Should the in vitro screening suggest a particular biological activity, further investigation into the underlying signaling pathways would be warranted.

Caption: Hypothetical signaling pathway for the metabolic effects of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Conclusion

While the biological activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester are not yet characterized, its chemical structure suggests the potential for significant biological interactions. The tiered investigational approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for elucidating its bioactivity and safety profile. The findings from such studies will be crucial for understanding the potential applications and risks associated with this compound.

References

- 1. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Constructing and engineering fatty acid metabolic pathways for the production of fuels and chemicals [escholarship.org]

- 4. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocrine Disruptor Screening and Testing Advisory Committee - Hormonally Active Agents in the Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. xenometrix.ch [xenometrix.ch]

- 16. criver.com [criver.com]

- 17. senzagen.com [senzagen.com]

- 18. fda.gov [fda.gov]

- 19. epa.gov [epa.gov]

- 20. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 21. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Urine dicarboxylic acids change in pre-symptomatic Alzheimer’s disease and reflect loss of energy capacity and hippocampal volume - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Butenedioic Acid (2Z)-, 1-Octadecyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butenedioic acid (2Z)-, 1-octadecyl ester (CAS No. 2424-62-6), also known as monostearyl maleate or octadecyl hydrogen maleate. This document consolidates information on its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its use in pharmaceuticals and materials science.

Core Compound Information

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a monoester of maleic acid and stearyl alcohol. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a long hydrophobic octadecyl chain, makes it a valuable compound in various scientific and industrial applications.

Physicochemical Properties

The following table summarizes the key quantitative data for 2-Butenedioic acid (2Z)-, 1-octadecyl ester, compiled from various commercial suppliers and chemical databases.

| Property | Value | Citations |

| CAS Number | 2424-62-6 | [1][2][3][4] |

| Molecular Formula | C₂₂H₄₀O₄ | [1][2][3][4] |

| Molecular Weight | 368.55 g/mol | [1][2][3][4] |

| Appearance | White Solid | [3] |

| Melting Point | 79-81 °C | [3][5] |

| Purity | >95% (HPLC) | |

| Storage Conditions | 2-8°C, in an amber vial under an inert atmosphere | [3] |

| Solubility | Practically insoluble in water. | [1][2][3][4] |

| IUPAC Name | (2Z)-4-(octadecyloxy)-4-oxobut-2-enoic acid | [2] |

| Synonyms | This compound, Octadecyl hydrogen maleate, Mono-Stearyl maleate | [2][3] |

Commercial Suppliers

A number of chemical suppliers offer 2-Butenedioic acid (2Z)-, 1-octadecyl ester, typically for research and development purposes. The following table lists some of the key commercial suppliers.

| Supplier | Product Name | Purity/Grade | Available Quantities |

| Sigma-Aldrich | This compound | Pharmaceutical Secondary Standard, CRM | 200 mg, 500 mg |

| Biosynth | This compound | - | - |

| Clearsynth | This compound | High Quality | Custom |

| Simson Pharma | This compound | Accompanied by Certificate of Analysis | In Stock |

| Pharmaffiliates | This compound | - | Please enquire |

| Veeprho | This compound | Reference Standard (USP, EMA, JP, BP) | In Stock |

| BOC Sciences | This compound | - | Please enquire |

| U.S. Pharmacopeia | This compound | USP Reference Standard | 100 mg |

Experimental Protocols

Synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

A general method for the synthesis of this compound involves the esterification of maleic anhydride with stearyl alcohol.

Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve stearyl alcohol in an appropriate solvent.

-

Addition of Maleic Anhydride: Add maleic anhydride to the solution. An organic basic catalyst, such as triethylamine, can be introduced to facilitate the reaction at lower temperatures.

-

Reaction Conditions: The reaction mixture is heated. One cited method suggests a reaction temperature of 140°C for 5 hours.

-

Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent to yield the final product.

Applications in Research and Development

Pharmaceutical Excipient

This compound is utilized as a pharmaceutical excipient in the manufacturing of tablets and capsules.[1] Its primary role is to enhance the chemical stability of active pharmaceutical ingredients (APIs).[1] For instance, it has been used to improve the stability of metoprolol succinate and sodium-dependent glucose co-transporter 2 inhibitors.[1] While specific formulation protocols are often proprietary, the general workflow for incorporating such an excipient in tablet manufacturing is outlined below.

Materials Science: Humidity Sensors

This compound serves as a precursor in the synthesis of inorganic-organic hybrid nanowires, which have applications in the fabrication of humidity sensors. The long octadecyl chain can influence the self-assembly and surface properties of the resulting nanomaterials, which are critical for their sensing capabilities. The fabrication of such sensors typically involves the deposition of the sensing material onto an electrode array.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain literature detailing the direct interaction of 2-Butenedioic acid (2Z)-, 1-octadecyl ester with specific cellular signaling pathways. One supplier note mentions its potential to inhibit alopecia areata, with a proposed but unconfirmed mechanism of action related to particle size or protonation.[1] Another source indicates that in lipid membrane experiments, this compound could increase cell membrane permeability, which is a property relevant to drug delivery systems. However, a definitive mechanism or signaling cascade has not been elucidated. Researchers investigating the biological effects of this compound should consider its amphiphilic properties and potential to interact with cell membranes and lipid-mediated signaling processes.

Conclusion

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a commercially available compound with established applications in pharmaceutical formulations as a stabilizing excipient and in materials science for the development of humidity sensors. While general synthesis and application workflows are understood, detailed, publicly available experimental protocols and a clear understanding of its biological mechanism of action remain areas for further investigation. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 5. This compound United States Pharmacopeia (USP) Reference Standard | 2424-62-6 [sigmaaldrich.com]

Navigating the Crystalline Landscape of Maleic Acid Mono-octadecyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid mono-octadecyl ester, a long-chain aliphatic ester of maleic acid, holds potential in various applications, including as a surfactant, lubricant, and in the formulation of drug delivery systems. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for optimizing its function and formulation. This technical guide addresses the current state of knowledge regarding the crystal structure of maleic acid mono-octadecyl ester. Extensive searches of crystallographic databases, academic literature, and patent filings indicate that, to date, the complete crystal structure of maleic acid mono-octadecyl ester has not been experimentally determined and deposited in the public domain. This guide, therefore, provides a comprehensive overview of the available physicochemical data, details established synthesis protocols, and outlines the inherent challenges and strategic approaches to its crystallization.

Physicochemical Properties

Understanding the physicochemical properties of maleic acid mono-octadecyl ester is a prerequisite for designing successful crystallization experiments. The key properties are summarized in Table 1. The molecule possesses an amphiphilic nature, with a polar carboxylic acid head group and a long, nonpolar octadecyl tail. This duality significantly influences its solubility and self-assembly behavior, which are critical factors in crystallization.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₀O₄ | [1] |

| Molecular Weight | 368.55 g/mol | [] |

| Appearance | White Solid | [] |

| Melting Point | Not definitively reported, but related long-chain monoalkyl maleates are solids at room temperature. | [3] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly, Heated), Methanol (Slightly). Insoluble in water. | [] |

| pKa (of the carboxylic acid group) | The pKa of the monoesters of maleic acid are estimated to be around 3. | [4] |

Synthesis of Maleic Acid Mono-octadecyl Ester

The synthesis of maleic acid mono-octadecyl ester is typically achieved through the esterification of maleic anhydride with octadecyl alcohol (stearyl alcohol). This reaction proceeds via a ring-opening mechanism of the anhydride.

Experimental Protocol: Synthesis

-

Reactants: Maleic anhydride and octadecyl alcohol in a 1:1 molar ratio.

-

Solvent: The reaction can be carried out neat (without a solvent) or in a high-boiling point, inert solvent such as toluene or xylene to aid in heat transfer and control.

-

Temperature: The reaction mixture is heated to a temperature typically ranging from 100°C to 140°C.

-

Reaction Time: The reaction is monitored for completion, which can take several hours. Progress can be tracked by techniques such as thin-layer chromatography (TLC) or by monitoring the disappearance of the starting materials.

-

Purification: The resulting crude product, primarily the monoester, can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to remove any unreacted starting materials or the diester byproduct.

A generalized workflow for the synthesis is depicted in the following diagram:

References

Navigating the Solubility Landscape of Octadecyl Maleate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and excipients is a cornerstone of formulation science. This technical guide provides an in-depth overview of the solubility characteristics of octadecyl maleate, a long-chain ester with potential applications in various pharmaceutical formulations. Due to the limited availability of specific quantitative data in publicly accessible literature, this paper focuses on the theoretical solubility profile, general experimental methodologies for its determination, and a logical workflow for assessing its behavior in common organic solvents.

Theoretical Solubility Profile of Octadecyl Maleate

Octadecyl maleate, with its long C18 alkyl chain, is a predominantly nonpolar molecule. Its solubility behavior is primarily governed by the principle of "like dissolves like." The large, hydrophobic octadecyl group dictates its affinity for nonpolar organic solvents, while the more polar maleate headgroup contributes a minor polar characteristic.

Based on its structure, the following qualitative solubility profile in common organic solvents can be anticipated:

-

High Solubility: In nonpolar solvents such as hexane, toluene, and other hydrocarbons. The long alkyl chain will readily interact with these solvents through van der Waals forces.

-

Moderate to Good Solubility: In solvents of intermediate polarity like ethyl acetate and acetone. These solvents possess both polar and nonpolar characteristics that can interact with the ester and alkyl functionalities of octadecyl maleate.

-

Low to Very Low Solubility: In polar protic solvents like ethanol and methanol. The strong hydrogen bonding network of these alcohols does not favorably interact with the large, nonpolar alkyl chain.

-

Practically Insoluble: In water. The hydrophobic nature of the octadecyl chain will dominate, leading to negligible solubility in aqueous media.

Experimental Protocol for Solubility Determination

For a compound with limited available data like octadecyl maleate, a robust experimental protocol is essential to determine its solubility accurately. The following outlines a general gravimetric method, a common and reliable technique for this purpose.[1][2][3]

Objective: To determine the equilibrium solubility of octadecyl maleate in various organic solvents at a specified temperature.

Materials:

-

Octadecyl maleate (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of octadecyl maleate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the evaporating dish or vial containing the filtered solution to determine the weight of the solution.

-

Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of octadecyl maleate, or use a vacuum desiccator, to evaporate the solvent completely.

-

Once the solvent is fully evaporated, re-weigh the dish or vial to determine the mass of the dissolved octadecyl maleate.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molarity.

-

Solubility ( g/100 mL): (Mass of dissolved octadecyl maleate / Volume of solvent used to dissolve it) x 100

-

Solubility (mg/mL): Mass of dissolved octadecyl maleate (mg) / Volume of the aliquot of saturated solution (mL)

-

Data Presentation:

To facilitate easy comparison, the quantitative solubility data should be summarized in a clearly structured table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 25 | |||

| Toluene | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 |

Workflow for Solubility Assessment

The logical progression of determining and understanding the solubility of a compound like octadecyl maleate can be visualized as a workflow. This process begins with theoretical assessment and culminates in quantitative analysis and application.

Conclusion

While specific, publicly available quantitative data on the solubility of octadecyl maleate in common organic solvents is scarce, a strong theoretical understanding of its chemical structure allows for a reliable prediction of its solubility profile. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining these crucial parameters in the laboratory. The systematic workflow presented further illustrates the logical progression from theoretical assessment to practical application in formulation development. Accurate determination of solubility is a critical step in unlocking the full potential of new chemical entities and excipients in the pharmaceutical sciences.

References

Thermal stability and decomposition of octadecyl maleate

An In-depth Technical Guide on the Thermal Stability and Decomposition of Octadecyl Maleate and Its Structural Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the thermal properties of long-chain dialkyl esters, with a specific focus on analogues of octadecyl maleate. Due to a lack of extensive public data on octadecyl maleate itself, this guide utilizes data from a close structural analogue, dioctadecyl succinate, to provide a robust framework for understanding the expected thermal behavior, stability, and decomposition profile. Dioctadecyl succinate features the same C18 alkyl chains and a four-carbon di-ester linkage, making it an excellent model for this analysis.

Introduction to Thermal Stability Analysis

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For long-chain esters like octadecyl maleate, which are relevant in fields from polymer chemistry to drug delivery systems, understanding thermal stability is paramount. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on decomposition temperatures, phase transitions, and thermal reliability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[1] This technique is essential for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its overall thermal stability.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[3] It is used to determine phase transition temperatures, such as melting and crystallization points, and their associated enthalpy changes.[3][4]

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental methodologies are fundamental for reproducible thermal analysis. The following protocols are based on standard practices for analyzing long-chain esters.

Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and degradation profile of the material.

-

Instrumentation: A thermogravimetric analyzer (e.g., METTLER TOLEDO STARe System) is used.[4]

-

Sample Preparation: A sample mass of 15–20 mg is placed into an alumina or platinum crucible.[4]

-

Experimental Conditions:

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to an upper limit sufficient to ensure complete decomposition (e.g., 600 °C).[4]

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[4]

-

Atmosphere: The experiment is conducted under a constant flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The resulting data (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which indicates the start of significant mass loss, and the peak decomposition temperature.

Differential Scanning Calorimetry (DSC)

This protocol details the method for identifying phase change temperatures and enthalpies.

-

Instrumentation: A differential scanning calorimeter (e.g., METTLER TOLEDO DSC 823e) is employed.[4]

-

Calibration: The instrument is calibrated using a standard with a known melting point, such as indium.[4]

-

Sample Preparation: A sample mass of 5–15 mg is hermetically sealed in an aluminum pan.[4]

-

Experimental Conditions:

-

Temperature Program: The sample undergoes a series of heating and cooling cycles to observe its phase change behavior and assess its thermal reliability. A typical program would be heating from -25 °C to 100 °C at a rate of 10 °C/min, followed by a cooling cycle at the same rate.[4] These cycles are often repeated to check for consistency.[5]

-

Atmosphere: A constant flow of nitrogen (e.g., 100 mL/min) is maintained throughout the experiment.[4]

-

-

Data Analysis: The DSC thermogram is analyzed to identify the melting temperature (T_m) and crystallization temperature (T_c), as well as the latent heats (enthalpies) of fusion (ΔH_fusion) and crystallization.

Thermal Properties of Dioctadecyl Succinate (Analogue)

The following tables summarize the quantitative thermal analysis data for dioctadecyl succinate (DOS), a close structural analogue of dioctadecyl maleate. This data provides a strong indication of the expected thermal behavior.

Table 1: Phase Change Properties of Dioctadecyl Succinate (DSC Analysis)

| Property | Heating Cycle | Cooling Cycle |

| Phase Change Temperature (°C) | 64 °C | 63 °C |

| Enthalpy (J/g) | 194.9 J/g | 191.7 J/g |

Data sourced from a study on dioctadecyl succinate as a phase change material. The study also confirmed the material's thermal reliability over 1000 cycles.[6]

Table 2: Thermal Stability of Dioctadecyl Succinate (TGA Analysis)

| Property | Value |

| Decomposition Onset Temp. (T_onset) | > 200 °C |

| Atmosphere | Inert (Nitrogen) |

Long-chain esters like dioctadecyl succinate generally exhibit good thermal stability, with decomposition typically beginning above 200 °C.[6]

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in thermal stability analysis.

Caption: General workflow for thermal analysis of long-chain esters.

Caption: Logical flow of a Thermogravimetric Analysis (TGA) experiment.

Decomposition Mechanism

For long-chain aliphatic polyesters and esters, thermal decomposition in an inert atmosphere primarily occurs through two non-radical pathways:

-

β-Hydrogen Scission: This is often the dominant mechanism for esters with hydrogen atoms on the β-carbon of the alcohol moiety. The process involves a six-membered ring transition state, leading to the formation of a carboxylic acid and an alkene. For octadecyl maleate, this would involve the cleavage of the C-O bond of the ester, yielding maleic acid (or its anhydride) and octadecene.

-

α-Hydrogen Scission: A less common pathway that involves the abstraction of a hydrogen atom from the α-carbon.

Given the structure of octadecyl maleate, the β-hydrogen scission is the most probable dominant decomposition pathway under inert conditions, leading to the volatilization of the octadecene chains and leaving behind derivatives of maleic acid, which may further decompose at higher temperatures.

Conclusion

While direct experimental data for octadecyl maleate is scarce, a comprehensive understanding of its thermal stability can be extrapolated from its close structural analogue, dioctadecyl succinate. It is expected that octadecyl maleate will exhibit high thermal stability, with decomposition initiating above 200 °C. Its phase change properties will be dictated by the long C18 alkyl chains. The primary decomposition mechanism is predicted to be β-hydrogen scission. The experimental protocols and data presented in this guide offer a robust foundation for researchers and professionals working with this and similar long-chain ester compounds.

References

Potential research areas for maleic acid mono-octadecyl ester

An In-depth Technical Guide to Potential Research Areas for Maleic Acid Mono-octadecyl Ester

Abstract

Maleic acid mono-octadecyl ester, also known as monostearyl maleate, is an amphiphilic molecule possessing a unique combination of a long hydrophobic alkyl chain, a polymerizable carbon-carbon double bond, and a reactive carboxylic acid group. This trifecta of functional moieties makes it a highly versatile building block for novel materials with wide-ranging applications, particularly in the fields of polymer science, drug delivery, and advanced material formulation. This whitepaper provides a comprehensive overview of the physicochemical properties of maleic acid mono-octadecyl ester, details key experimental protocols, and explores promising, data-driven research avenues for scientists and drug development professionals.

Introduction

Maleic acid and its derivatives are pivotal chemical intermediates used in the synthesis of polymers, resins, and various specialty chemicals.[1][2] The esterification of maleic acid with long-chain fatty alcohols, such as octadecanol, yields amphiphilic monoesters with significant potential. Maleic acid mono-octadecyl ester (MOME) combines a hydrophilic dicarboxylic acid head with a lipophilic 18-carbon tail, imparting surfactant-like properties.[3] Crucially, the molecule retains a free carboxyl group for further functionalization or pH-responsive behavior, and an unsaturated bond that can participate in polymerization and addition reactions.[4][5] These structural features position MOME as a candidate for creating functional polymers, advanced drug delivery vehicles, and specialized coatings. This guide will illuminate the path for future research and development of this promising compound.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of MOME is essential for its application in research. Key data has been aggregated from various sources to provide a clear overview.

Data Presentation

The quantitative properties of maleic acid mono-octadecyl ester are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2424-62-6 | [6][7] |

| Molecular Formula | C₂₂H₄₀O₄ | [6][7] |

| Molecular Weight | 368.55 g/mol | [7] |

| Appearance | White to Off-White Solid | [7][] |

| Melting Point | 78-81 °C | [7][] |

| Boiling Point (Predicted) | 483.4 ± 28.0 °C at 760 mmHg | [7][] |

| Density (Predicted) | 0.961 ± 0.06 g/cm³ | [7][] |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol. | [7][] |

| IUPAC Name | (Z)-4-octadecoxy-4-oxobut-2-enoic acid | [] |

| Synonyms | This compound, Octadecyl hydrogen maleate, Monooctadecyl maleate | [6][][9] |

Synthesis and Characterization Workflow

The synthesis of MOME is typically achieved through the reaction of maleic anhydride with octadecanol. This process opens the anhydride ring to form the monoester.

Experimental Protocol: Synthesis of MOME

This protocol describes a standard laboratory procedure for synthesizing maleic acid mono-octadecyl ester.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve maleic anhydride (1.0 eq) and 1-octadecanol (1.0 eq) in anhydrous toluene.

-

Reaction: Purge the flask with nitrogen gas for 15 minutes. Heat the reaction mixture to 80°C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 4-6 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or n-hexane and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

Characterization:

-

¹H NMR: Confirm the structure by identifying characteristic peaks for the vinyl protons, the octadecyl chain, and the carboxylic acid proton.

-

FTIR: Verify the presence of C=O (ester and carboxylic acid), C=C, and C-O functional groups.

-

Melting Point: Measure the melting point and compare it with the literature value (78-81°C) to assess purity.[7]

-

Potential Research Area 1: Advanced Drug Delivery Systems

The amphiphilic nature of MOME makes it an excellent candidate for constructing nanocarriers for hydrophobic drugs. Copolymers incorporating MOME can self-assemble into micelles, encapsulating therapeutic agents and improving their solubility and bioavailability.

Rationale: pH-Responsive Micelles

Copolymers of styrene and maleic acid (SMA) are already known to form micelles for drug delivery.[10][11] Incorporating MOME into such polymer backbones would enhance the hydrophobic core, potentially increasing the loading capacity for highly lipophilic drugs. The free carboxyl group on the MOME moiety provides a "smart" release mechanism. In the physiological pH of blood (~7.4), the carboxyl group is deprotonated (COO⁻), stabilizing the micelle structure. Upon reaching the acidic tumor microenvironment (pH ~6.5), the group becomes protonated (COOH), increasing hydrophobicity, disrupting micelle stability, and triggering the release of the encapsulated drug.[12]

Experimental Protocol: Preparation of Drug-Loaded MOME Micelles

This protocol outlines the preparation of drug-loaded micelles from a pre-synthesized MOME-containing copolymer (e.g., poly(styrene-co-MOME)).

-

Polymer and Drug Dissolution: Dissolve the MOME-based copolymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

-

Nanoprecipitation: Add the organic solution dropwise into a vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The hydrophobic polymer will precipitate, and the amphiphilic chains will self-assemble into micelles, entrapping the drug.

-

Solvent Removal: Stir the resulting colloidal suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

-

Purification: Remove any non-encapsulated drug and excess polymer by dialysis against the aqueous buffer using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

-

Characterization:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential).

-

Drug Loading: Lyophilize a known volume of the micellar solution. Dissolve the dried sample in a suitable organic solvent to break the micelles and measure the drug concentration using HPLC or UV-Vis spectroscopy. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

-

In Vitro Release: Incubate the drug-loaded micelles in buffers at different pH values (e.g., pH 7.4 and pH 6.5) at 37°C. At various time points, collect samples, separate the micelles from the release medium (e.g., via centrifugation), and quantify the amount of released drug.

-

Potential Research Area 2: Polymerizable Surfactants (Surfmers)

The dual functionality of MOME as both a surfactant and a monomer (a "surfmer") opens avenues in emulsion polymerization. When used in this process, MOME can stabilize monomer droplets and then become covalently incorporated into the resulting polymer particles, leading to more stable latexes with reduced surfactant leaching.

Rationale: Covalent Stabilization

Traditional emulsion polymerization relies on surfactants that adsorb to the surface of polymer particles. These surfactants can later desorb, affecting the long-term stability and properties of the final product (e.g., a paint or adhesive). By using MOME as a surfmer, the stabilizing amphiphilic molecule becomes a permanent part of the polymer backbone, preventing leaching and improving water resistance and adhesion.[3]

Experimental Protocol: Measuring Critical Micelle Concentration (CMC)

Determining the CMC is crucial for understanding the surfactant properties of MOME. The pyrene fluorescence probe method is a highly sensitive technique for this purpose.

-

Stock Solutions: Prepare a stock solution of MOME in water (if necessary, adjust pH slightly with NaOH to improve solubility). Prepare a stock solution of pyrene in a volatile solvent like acetone.

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of MOME. To each solution, add a small aliquot of the pyrene stock solution and mix thoroughly. The final pyrene concentration should be very low (e.g., ~10⁻⁶ M). Allow the acetone to evaporate completely.

-

Fluorescence Measurement: Excite the samples at ~335 nm and record the emission spectra. Note the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.

-

Data Analysis: The polarity of the microenvironment around the pyrene molecule affects the ratio of the I₁/I₃ peaks. In the polar aqueous environment, the ratio is high. As MOME concentration increases and micelles form, pyrene partitions into the hydrophobic micellar core, causing a significant drop in the I₁/I₃ ratio.

-

CMC Determination: Plot the I₁/I₃ intensity ratio as a function of the logarithm of the MOME concentration. The CMC is determined from the inflection point of this plot, where the ratio begins to decrease sharply.

Toxicology and Biocompatibility Assessment

While MOME holds great promise, a thorough evaluation of its safety profile is paramount, especially for biomedical applications. Data on structurally similar long-chain maleic esters provide a preliminary basis for assessment.

Existing Data and Future Directions

Maleic acid esters with long chains are generally expected to be hydrolyzed in the body to maleic acid and the corresponding alcohol (octadecanol), both of which have known metabolic pathways.[13] However, the monoesters themselves are flagged for potential skin corrosivity and sensitization.[13][14] For any application involving biological contact, specific toxicological studies on MOME are mandatory.

| Hazard Profile | Assessment for Long-Chain Maleic Monoesters | Recommended Future Research for MOME | Reference(s) |

| Acute Toxicity (Oral) | Expected to be low to moderate. | In vivo LD₅₀ studies. | [13] |

| Dermal & Ocular Irritation | Expected to be corrosive to skin and cause serious eye damage. | In vitro skin/eye irritation models (e.g., EpiDerm™, EpiOcular™). | [13][14] |

| Skin Sensitization | Considered to be skin sensitizers. | Local Lymph Node Assay (LLNA) or other sensitization tests. | [13][14] |

| Genotoxicity & Carcinogenicity | Not expected to have carcinogenic or mutagenic potential. | Ames test, in vitro micronucleus assay. | [13] |

| Biocompatibility | No specific data available. | Cytotoxicity (e.g., MTT assay), hemocompatibility (hemolysis assay). | - |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of MOME (or MOME-based nanoparticles) on the metabolic activity of mammalian cells, a proxy for cell viability.

-

Cell Culture: Seed a relevant cell line (e.g., HeLa, fibroblasts, or a cancer cell line for drug delivery studies) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Prepare a series of dilutions of MOME (or the MOME formulation) in a complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Maleic acid mono-octadecyl ester is a molecule of significant scientific interest, standing at the intersection of polymer chemistry, material science, and pharmaceutical development. Its unique amphiphilic and reactive structure provides a versatile platform for innovation. The most promising research areas include its use in creating "smart" pH-responsive drug delivery systems capable of targeted tumor therapy, its application as a polymerizable surfactant to synthesize highly stable and functional latexes for coatings and adhesives, and its potential as a building block for novel functional polymers. While preliminary toxicity data warrants a cautious and thorough approach to safety evaluation, the potential benefits justify a rigorous investigation into this compound. The protocols and research directions outlined in this guide offer a foundational framework for scientists to unlock the full potential of maleic acid mono-octadecyl ester.

References

- 1. Maleic acid - Wikipedia [en.wikipedia.org]

- 2. Industrial Applications of Maleic Acid - Isomer of Fumaric Acid [periodical.knowde.com]

- 3. researchgate.net [researchgate.net]

- 4. US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents [patents.google.com]

- 5. celanese.com [celanese.com]

- 6. 2-Butenedioic acid (2Z)-, 1-octadecyl ester | C22H40O4 | CID 6436905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (100 MG) | 2424-62-6 [chemicalbook.com]

- 9. veeprho.com [veeprho.com]

- 10. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-loading nanosized micelles of copoly(styrene-maleic acid)-zinc protoporphyrin for targeted delivery of a potent heme oxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. studenttheses.uu.nl [studenttheses.uu.nl]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Notes and Protocols for Octadecyl Maleate as a Polymer Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl maleate is an ester of maleic acid and octadecanol, featuring a long C18 alkyl chain. This molecular structure suggests its potential utility as a secondary plasticizer or a co-monomer in polymer formulations. Maleate esters are known to be incorporated into polymer chains or act as plasticizers to enhance flexibility and processability.[1][2] The long octadecyl chain can impart hydrophobicity and lubricating properties to the polymer matrix. These application notes provide an overview of the potential uses of octadecyl maleate as a polymer additive and detailed protocols for its evaluation. While direct data for octadecyl maleate is limited, the following information is synthesized from studies on similar long-chain maleates and other octadecyl-containing polymer additives.[3][4][5]

Potential Applications:

-

Secondary Plasticizer in PVC: In Polyvinyl Chloride (PVC) formulations, octadecyl maleate can be used in conjunction with primary plasticizers to improve flexibility, reduce hardness, and enhance low-temperature performance.[6][7]

-

Co-monomer in Emulsion Polymerization: Octadecyl maleate can be co-polymerized with monomers like vinyl acetate or acrylates to internally plasticize the resulting polymer, offering permanent flexibility and improved water resistance.[1][2]

-

Modifier for Drug Delivery Systems: The hydrophobic octadecyl chain may be leveraged in designing polymer-based drug delivery systems to control the release of hydrophobic active pharmaceutical ingredients (APIs).[8][9][10]

-

Lubricating Agent: In polymer processing, it may act as an internal lubricant to reduce melt viscosity and improve mold release.

Quantitative Data Summary

The following table summarizes the anticipated effects of incorporating octadecyl maleate into a standard PVC formulation. The data is representative and based on the typical performance of secondary plasticizers.[6][7][11]

| Property | Test Method | Control (0 phr) | 10 phr Octadecyl Maleate | 20 phr Octadecyl Maleate | 30 phr Octadecyl Maleate |

| Mechanical Properties | |||||

| Tensile Strength (MPa) | ASTM D638 | 50 | 45 | 40 | 35 |

| Elongation at Break (%) | ASTM D638 | 150 | 200 | 250 | 300 |

| Hardness (Shore A) | ASTM D2240 | 95 | 90 | 85 | 80 |

| Thermal Properties | |||||

| Glass Transition Temp. (°C) | ASTM D3418 (DSC) | 85 | 78 | 70 | 62 |

| Thermal Stability (Td5%, °C) | ASTM E1131 (TGA) | 276 | 280 | 285 | 288 |

| Rheological Properties | |||||

| Melt Flow Index (g/10 min) | ASTM D1238 | 1.5 | 2.5 | 4.0 | 6.0 |

phr: parts per hundred resin

Experimental Protocols

Protocol for Sample Preparation: Incorporation of Octadecyl Maleate into PVC

This protocol describes the preparation of PVC test samples using a two-roll mill.

Materials and Equipment:

-

PVC resin (K-value 65-70)

-

Primary plasticizer (e.g., DOP)

-

Octadecyl maleate

-

Thermal stabilizer (e.g., Ca/Zn stearate)[12]

-

Two-roll mill with heating capabilities

-

Hydraulic press with heating and cooling

-

Molds for test specimens

Procedure:

-

Pre-mixing: In a high-speed mixer, blend 100 parts of PVC resin with the desired amounts of primary plasticizer, octadecyl maleate (e.g., 0, 10, 20, 30 phr), and 2 phr of thermal stabilizer. Mix until a homogeneous dry blend is obtained.

-

Milling: Set the temperature of the two-roll mill to 160-170°C.

-